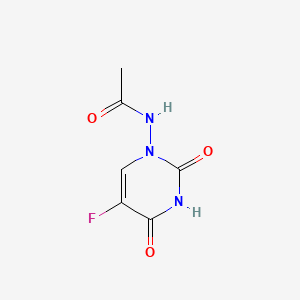

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide

Description

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is a fluorinated pyrimidine derivative structurally related to 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. The compound features an acetamide group attached to the 1-position of a 5-fluoro-2,4-dioxopyrimidine scaffold.

Properties

Molecular Formula |

C6H6FN3O3 |

|---|---|

Molecular Weight |

187.13 g/mol |

IUPAC Name |

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C6H6FN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13) |

InChI Key |

YCOVOIDNPFNHIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN1C=C(C(=O)NC1=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide typically involves the reaction of 5-fluorouracil with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer properties due to its structural similarity to 5-fluorouracil.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it inhibits the enzyme thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells. This inhibition prevents the proliferation of cancer cells and induces apoptosis .

Comparison with Similar Compounds

Pyrimidine-Based Acetamide Derivatives

Pyrimidine rings are common in bioactive molecules due to their ability to mimic nucleic acid components. Below are key analogs:

Structural Insights :

Heterocyclic-Linked Acetamides

Incorporation of heterocycles (e.g., triazole, thiadiazole) enhances target selectivity and potency:

Functional Insights :

Substituted Phenyl Acetamides

Substituents on the phenyl ring modulate electronic properties and bioactivity:

Activity Trends :

Physicochemical and Structural Comparisons

Notable Observations:

- Chlorophenol derivatives () are photodegradation products of paracetamol, highlighting stability challenges in acetamide design .

Biological Activity

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide features a pyrimidine ring with a fluorine atom and an acetamide group. Its molecular formula is , with a molecular weight of approximately 172.14 g/mol. The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Biological Activity

The primary biological activity associated with N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is its antitumor potential . Compounds structurally similar to this compound have been shown to inhibit enzymes involved in cancer cell proliferation. The following table summarizes some key findings related to its biological activity:

Research indicates that N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide may exert its effects through several mechanisms:

- Enzyme Interaction : The compound is believed to bind to specific enzymes that play crucial roles in nucleic acid metabolism, potentially leading to the inhibition of cancer cell growth.

- Metabolic Stability : The fluorine substitution enhances the compound's stability in biological systems, allowing for prolonged action at target sites.

- Cell Proliferation Inhibition : Studies have shown that similar compounds can significantly reduce cell proliferation rates in various cancer cell lines.

Case Studies

Several studies have evaluated the biological activity of compounds related to N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide:

- Study on Antitumor Efficacy : A study published in PubMed demonstrated that analogs of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide showed significant growth inhibition in L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a strong potential for further development as an anticancer agent.

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on HeLa cells using MTT assays. Results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations above 256 µg/mL .

Comparative Analysis with Similar Compounds

The following table compares N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base with fluorine | Established anticancer drug |

| N-(4-methyl-2-oxochromen-7-yl)acetamide | Chromene ring fused with acetamide | Different aromatic system |

| 2-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-N-hydroxyacetamide | Hydroxyl group addition | Increased polarity and potential solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.